molecular formula C14H11ClN2O B14520734 1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one CAS No. 62482-41-1

1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one

Cat. No.: B14520734
CAS No.: 62482-41-1
M. Wt: 258.70 g/mol
InChI Key: UWIFTJFYLSECOS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but differs in the presence of a piperazine ring.

    3-Chloromethcathinone: Contains a chlorophenyl group and is structurally related but has different functional groups.

Uniqueness

1-(3-Chlorophenyl)-2-hydrazinylidene-2-phenylethan-1-one is unique due to its hydrazinylidene moiety, which imparts distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research endeavors.

Properties

CAS No.

62482-41-1

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-hydrazinylidene-2-phenylethanone

InChI

InChI=1S/C14H11ClN2O/c15-12-8-4-7-11(9-12)14(18)13(17-16)10-5-2-1-3-6-10/h1-9H,16H2

InChI Key

UWIFTJFYLSECOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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